molecular formula C10H22N2O2S B2355929 3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione CAS No. 863669-68-5

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione

Cat. No.: B2355929
CAS No.: 863669-68-5
M. Wt: 234.36
InChI Key: JDGBZZMJOOCQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C10H22N2O2S. It is known for its unique structure, which includes a thiolane ring and a diethylaminoethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione typically involves the reaction of diethylamine with a suitable thiolane precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds depending on the nucleophile used.

Scientific Research Applications

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The thiolane ring may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(Dimethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione
  • 3-{[2-(Pyrrolidino)ethyl]amino}-1lambda6-thiolane-1,1-dione
  • 3-{[2-(Morpholino)ethyl]amino}-1lambda6-thiolane-1,1-dione

Uniqueness

3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-3-12(4-2)7-6-11-10-5-8-15(13,14)9-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBZZMJOOCQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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